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molecular formula C11H14O2 B1270133 5-tert-Butyl-2-hydroxybenzaldehyde CAS No. 2725-53-3

5-tert-Butyl-2-hydroxybenzaldehyde

Cat. No. B1270133
M. Wt: 178.23 g/mol
InChI Key: ZVCQQLGWGRTXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476442B2

Procedure details

To a stirred solution of compound 2 (614.5 g, 3.33 mol) in DMF (3.5 L) was added K2CO3 (953 g, 6.90 mol) and benzyl chloride (480 g, 3.80 mol). The mixture was heated to 90° C. and left stirring for 3 hours. The suspension was cooled to room temperature, then MTBE (2 L) was added, followed by water (12 L). The mixture was then stirred for 10 minutes and the aqueous layer was separated and extracted with MTBE (2 L×3). The organic layers were combined and washed with water (2 L×2) and brine (1.5 L×1) and concentrated to give compound 3 as a light-yellow solid. 1H NMR (DMSO-d6; 400 MHz) δ 10.42 (s), δ 7.71 (m), δ 7.51 (m), δ 7.43 (m), δ 7.35 (m), δ 7.24 (m), δ 5.27 (s), δ 1.26 (s).
Quantity
614.5 g
Type
reactant
Reaction Step One
Name
Quantity
953 g
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
12 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].C([O-])([O-])=O.[K+].[K+].[CH2:20](Cl)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.CC(OC)(C)C>CN(C=O)C.O>[CH2:20]([O:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
614.5 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)C(C)(C)C
Name
Quantity
953 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
480 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
3.5 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
12 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (2 L×3)
WASH
Type
WASH
Details
washed with water (2 L×2) and brine (1.5 L×1)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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